molecular formula C14H21NO3 B11795521 (4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-yl)methanol

(4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-yl)methanol

Cat. No.: B11795521
M. Wt: 251.32 g/mol
InChI Key: XHXDOFSAVHGMOV-UHFFFAOYSA-N
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Description

(4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-yl)methanol is an organic compound characterized by the presence of a pyrrolidine ring substituted with a 3,4-dimethoxyphenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-yl)methanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.

    Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the substitution of the pyrrolidine ring with a 3,4-dimethoxyphenyl group. This can be achieved through a nucleophilic aromatic substitution reaction using a suitable reagent, such as 3,4-dimethoxybenzyl chloride.

    Addition of the Hydroxymethyl Group: The final step involves the introduction of the hydroxymethyl group through a reduction reaction. This can be achieved using a reducing agent, such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation: Ketones, aldehydes, and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-yl)methanol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its effects on the central nervous system and its potential as a therapeutic agent.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-yl)ethanol
  • (4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-yl)propanol
  • (4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-yl)butanol

Uniqueness

(4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

[4-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-3-yl]methanol

InChI

InChI=1S/C14H21NO3/c1-15-7-11(9-16)12(8-15)10-4-5-13(17-2)14(6-10)18-3/h4-6,11-12,16H,7-9H2,1-3H3

InChI Key

XHXDOFSAVHGMOV-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C2=CC(=C(C=C2)OC)OC)CO

Origin of Product

United States

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